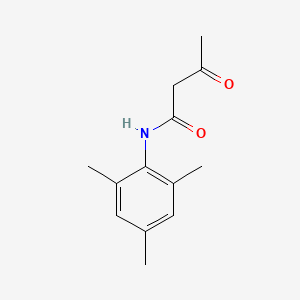

N-Mesityl-3-oxobutanamide

Descripción

Structure

3D Structure

Propiedades

Número CAS |

19359-16-1 |

|---|---|

Fórmula molecular |

C19H30N6O2 |

Peso molecular |

374.5 g/mol |

Nombre IUPAC |

ethyl N-[8-[5-(diethylamino)pentan-2-ylamino]pyrido[2,3-b]pyrazin-6-yl]carbamate |

InChI |

InChI=1S/C19H30N6O2/c1-5-25(6-2)12-8-9-14(4)22-15-13-16(24-19(26)27-7-3)23-18-17(15)20-10-11-21-18/h10-11,13-14H,5-9,12H2,1-4H3,(H2,21,22,23,24,26) |

Clave InChI |

RECVXEOVZPVSRP-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CC(=O)C)C |

SMILES canónico |

CCN(CC)CCCC(C)NC1=CC(=NC2=NC=CN=C12)NC(=O)OCC |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Routes to N-Mesityl-3-oxobutanamide

The formation of the β-ketoamide linkage in this compound can be achieved through several synthetic approaches, primarily involving the reaction of a suitable amine with a β-ketoester or its equivalent.

Methods for β-Ketoamide Formation

The direct amidation of β-ketoesters is a common and frequently utilized method for synthesizing β-ketoamides. orientjchem.org This process typically involves the condensation of a β-ketoester with a primary or secondary amine. orientjchem.org While some methods require specific catalysts and vigorous reaction conditions, recent advancements have focused on developing more environmentally friendly and efficient protocols. orientjchem.orgorganic-chemistry.org For instance, a catalyst- and solvent-free one-step amidation of β-ketoesters under microwave irradiation has been reported to produce β-ketoamides in good to excellent yields. orientjchem.org

Another effective method involves the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one as a precursor to acetylketene. organic-chemistry.org In the presence of sodium acetate (B1210297), this compound reacts with primary or secondary amines in refluxing tetrahydrofuran (B95107) (THF) to afford β-ketoamides in nearly quantitative yields under mild conditions, avoiding the formation of side products. organic-chemistry.org This approach is scalable and has been demonstrated to be versatile with a variety of amines. organic-chemistry.org

Other synthetic strategies for β-ketoamide formation, although less common for this specific compound, include the Dieckmann cyclization of amidoesters, treatment of carboxamides with phosgene (B1210022) or phosphoryl chloride, and the aminolysis of β-thioesters. orientjchem.org

Precursor Chemistry and Starting Materials

The primary starting materials for the synthesis of this compound are a source of the acetoacetyl group and mesitylamine (2,4,6-trimethylaniline).

Common precursors for the acetoacetyl moiety include:

Ethyl acetoacetate (B1235776) or other alkyl acetoacetates: These are widely used in direct amidation reactions. orientjchem.org

Diketene: This strained four-membered ring readily reacts with amines at the β-carbon, providing a regioselective route to β-ketoamides.

2,2,6-trimethyl-4H-1,3-dioxin-4-one: This compound serves as a stable and easily handleable precursor to the highly reactive acetylketene. organic-chemistry.org

Mesitylamine is the amine component, providing the N-mesityl group which imparts specific steric and electronic properties to the final molecule. The bulky mesityl group can influence the reactivity of the β-ketoamide and the stereochemical outcome of subsequent reactions. rsc.org

Functionalization and Derivatization Strategies of the β-Ketoamide Scaffold

The this compound scaffold is amenable to a variety of chemical transformations, allowing for the introduction of new functional groups and the construction of more complex molecular frameworks, including heterocyclic systems.

Tandem Oxidative α-Hydroxylation Reactions

A notable transformation of β-ketoamides, including this compound, is the tandem oxidative α-hydroxylation/β-acetalization reaction. acs.orgacs.org This metal-free reaction, conducted in the presence of (diacetoxyiodo)benzene (B116549) (PIDA) and sodium hydroxide (B78521), introduces a hydroxyl group at the α-position and converts the β-keto group into a dimethoxy acetal (B89532). acs.orgacs.org This process yields 2-hydroxy-3,3-dimethoxy-N-mesitylbutanamide. acs.org

Interestingly, the dimethyl acetal protecting group can be selectively removed under acidic conditions. acs.org Treatment with sulfuric acid at a reduced temperature (25 °C) can lead to the deprotected product, 2-hydroxy-N-mesityl-3-oxobutanamide, in moderate yields. acs.orgacs.org

| Product | Reagents and Conditions | Yield | Reference |

| 2-Hydroxy-N-mesityl-3,3-dimethoxybutanamide | PIDA, NaOH, MeOH, 25 °C | 65% | acs.org |

| 2-Hydroxy-N-mesityl-3-oxobutanamide | H₂SO₄, 25 °C | 48% | acs.org |

β-Acetalization Processes

As mentioned in the previous section, the β-keto group of this compound can be converted into a dimethyl acetal as part of a tandem reaction. acs.orgacs.org This transformation not only protects the ketone functionality but also facilitates further synthetic manipulations. The resulting 2-hydroxy-3,3-dimethoxy-N-substituted butanamides are stable compounds that can be isolated and characterized. acs.org For the mesityl derivative, 2-hydroxy-N-mesityl-3,3-dimethoxybutanamide was isolated as a white solid. acs.org

| Compound | Starting Material | Reagents | Yield | Melting Point | Reference |

| 2-Hydroxy-N-mesityl-3,3-dimethoxybutanamide | This compound | PIDA, NaOH, MeOH | 65% | 103–105 °C | acs.org |

Cyclization Reactions and Heterocyclic Formation (e.g., Quinolinones, Oxazines)

The β-ketoamide scaffold of this compound is a valuable precursor for the synthesis of various heterocyclic compounds. The presence of the carbonyl and active methylene (B1212753) groups allows for intramolecular cyclization reactions to form rings.

Quinolinones: The derivatives of this compound can be used to construct quinolinone frameworks. For instance, the tandem oxidative α-hydroxylation/β-acetalization product, 2-hydroxy-3,3-dimethoxy-N-mesitylbutanamide, can undergo acid-catalyzed cyclization. acs.org This reaction, when carried out at elevated temperatures (e.g., 80 °C in the presence of sulfuric acid), can lead to the formation of substituted quinolin-2(1H)-ones. acs.orgacs.org During this cyclization, the dimethyl acetal group is cleaved. acs.org

Other N-Substituted 3-Oxobutanamide Derivative Syntheses

Beyond the direct condensation of an amine with a derivative of 3-oxobutanoic acid, several other synthetic routes and chemical transformations have been developed to access a variety of N-substituted 3-oxobutanamide derivatives. These methods often introduce additional functional groups, providing access to more complex molecular architectures.

Hypervalent Iodine(III)-Induced Methylene Acetoxylation

One notable method involves the functionalization of the methylene group of 3-oxo-N-substituted butanamides through a hypervalent iodine(III)-induced acetoxylation. d-nb.info The use of (diacetoxyiodo)benzene (DIB) as an oxidant allows for the direct oxidative C-H bond functionalization, leading to the synthesis of 1-carbamoyl-2-oxopropyl acetate derivatives. d-nb.infobeilstein-journals.org This transformation is efficient, proceeds under mild conditions, and tolerates a range of substituents on the N-aryl group. d-nb.info

The reaction is typically performed in a solvent like dioxane at room temperature. d-nb.info Studies have shown that the optimal reaction time is around two hours, and the process is effective without the need for Lewis acid catalysts. beilstein-journals.org The scope of the reaction is broad, accommodating various substituents on the phenyl ring of N-aryl-3-oxobutanamides, including electron-donating and electron-withdrawing groups. beilstein-journals.org For instance, substrates with methoxy, dichloro, and dimethoxy substituents on the N-phenyl ring all produce the corresponding acetoxylated products in excellent yields. d-nb.info The reaction is also applicable to N-alkyl-3-oxobutanamides. beilstein-journals.org

A proposed mechanism suggests the reaction may initiate with the attack of the carbamoyl (B1232498) nitrogen or the carbonyl oxygen on the iodine(III) center of DIB. d-nb.info Alternatively, DIB might attack the C-C double bond of the enol form of the butanamide. d-nb.info Subsequent bond cleavage and nucleophilic attack by an acetate ion yield the final product. d-nb.info

| Substrate | Product | Yield (%) |

| 3-Oxo-N-phenylbutanamide | 1-(Phenylcarbamoyl)-2-oxopropyl acetate | 80 |

| N-(4-Methoxyphenyl)-3-oxobutanamide | 1-((4-Methoxyphenyl)carbamoyl)-2-oxopropyl acetate | 92 |

| N-(2-Methoxyphenyl)-3-oxobutanamide | 1-((2-Methoxyphenyl)carbamoyl)-2-oxopropyl acetate | 90 |

| N-(2,5-Dichlorophenyl)-3-oxobutanamide | 1-((2,5-Dichlorophenyl)carbamoyl)-2-oxopropyl acetate | 95 |

| N-(2,4-Dimethoxyphenyl)-3-oxobutanamide | 1-((2,4-Dimethoxyphenyl)carbamoyl)-2-oxopropyl acetate | 93 |

| N-(4-Chloro-2,5-dimethoxyphenyl)-3-oxobutanamide | 1-((4-Chloro-2,5-dimethoxyphenyl)carbamoyl)-2-oxopropyl acetate | 94 |

| N-Methyl-3-oxobutanamide | 1-(Methylcarbamoyl)-2-oxopropyl acetate | 89 |

Table 1. Synthesis of 1-Carbamoyl-2-oxopropyl Acetate Derivatives via Methylene Acetoxylation. d-nb.infobeilstein-journals.org

Tandem Oxidative α-Hydroxylation/β-Acetalization

A metal-free, tandem reaction has been developed for the synthesis of 2-hydroxy-3,3-dimethoxy-N-substituted butanamides from β-ketoamides. acs.org This process uses a hypervalent iodine reagent, such as Phenyliodine(III) diacetate (PIDA), in the presence of sodium hydroxide and methanol. acs.org The reaction proceeds via an oxidative intramolecular α-hydroxylation and a subsequent β-acetalization. acs.org

This methodology has been successfully applied to synthesize 2-Hydroxy-N-mesityl-3,3-dimethoxybutanamide in a 65% yield. acs.org A significant feature of this synthesis is that the resulting dimethoxy compound can be further transformed. Treatment with sulfuric acid at a controlled temperature (25 °C) can selectively remove the acetal group to yield the corresponding 2-hydroxy-3-oxo derivative. acs.org Specifically, N-(4-chlorophenyl)-2-hydroxy-3,3-dimethoxybutanamide was converted to N-(4-chlorophenyl)-2-hydroxy-3-oxobutanamide in 62% yield. acs.org Similarly, this deprotection step was used to synthesize 2-Hydroxy-N-mesityl-3-oxobutanamide, affording the product in a 48% yield. acs.orgacs.org

| Substrate | Reagents | Product | Yield (%) |

| This compound | 1. PIDA, NaOH, MeOH | 2-Hydroxy-N-mesityl-3,3-dimethoxybutanamide | 65 acs.org |

| 2-Hydroxy-N-mesityl-3,3-dimethoxybutanamide | 2. H₂SO₄, 25 °C | 2-Hydroxy-N-mesityl-3-oxobutanamide | 48 acs.orgacs.org |

| N-(4-Chlorophenyl)-3-oxobutanamide | 1. PIDA, NaOH, MeOH | N-(4-Chlorophenyl)-2-hydroxy-3,3-dimethoxybutanamide | N/A |

| N-(4-Chlorophenyl)-2-hydroxy-3,3-dimethoxybutanamide | 2. H₂SO₄, 25 °C | N-(4-Chlorophenyl)-2-hydroxy-3-oxobutanamide | 62 acs.org |

| N-(3-Nitrophenyl)-3-oxobutanamide | PIDA, NaOH, MeOH | 2-Hydroxy-3,3-dimethoxy-N-(3-nitrophenyl)butanamide | N/A |

Table 2. Synthesis of Hydroxylated and Acetalized N-Substituted 3-Oxobutanamide Derivatives.

Knoevenagel-Type Condensation

N-substituted 3-oxobutanamides can undergo Knoevenagel-type condensation reactions at the active methylene group. For example, N-(3-nitrophenyl)-3-oxobutanamide reacts with various aldehydes in the presence of a catalyst to form 2-benzylidene derivatives. Research has shown that using L-proline as a catalyst in ethanol (B145695) at room temperature facilitates this transformation. The reaction works efficiently with electron-deficient aldehydes, such as nitrobenzaldehydes.

Structural and Conformational Analysis

Tautomerism in N-Mesityl-3-oxobutanamide

Tautomers are constitutional isomers of organic compounds that readily interconvert. This phenomenon is particularly relevant to this compound, which can theoretically exist in keto-enol and amide-imidol forms. orgoreview.comresearchgate.net However, studies on various β-ketoamides have consistently shown that the keto-enol equilibrium is the predominant tautomeric process, with the amide-imidol tautomerism being a minor consideration. core.ac.uk

Keto-Enol Equilibrium Studies

The most significant tautomeric equilibrium in this compound involves the interconversion between the keto and enol forms. core.ac.uk The keto form contains a ketone and an amide functional group, while the enol form features an alcohol (enol) and an amide group, with a carbon-carbon double bond. orgoreview.com

The position of this equilibrium is sensitive to various factors, most notably the solvent. In general, for β-ketoamides, non-polar solvents tend to favor the enol form, whereas polar aprotic solvents shift the equilibrium towards the keto form. researchgate.net This is because the enol form can be stabilized by an intramolecular hydrogen bond between the enolic hydroxyl group and the amide carbonyl oxygen, a feature that is more favorable in less interactive, non-polar environments. orgoreview.com Conversely, polar solvents can form intermolecular hydrogen bonds with the keto and amide functionalities, thereby stabilizing the keto tautomer. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying this equilibrium. The presence of both tautomers can be confirmed by the appearance of distinct signals in the ¹³C-NMR spectrum, corresponding to the ketonic carbon (around δ 204.5 ppm) and the enolic carbon (around δ 155.5 ppm). researchgate.net Similarly, ¹H-NMR spectra can be used to quantify the ratio of the two forms by integrating the signals of specific protons unique to each tautomer. researchgate.net

Table 1: General Solvent Effects on Keto-Enol Equilibrium in β-Ketoamides

| Solvent Type | Predominant Tautomer | Rationale |

| Non-polar (e.g., Chloroform) | Enol | Favors intramolecular hydrogen bonding within the enol form. researchgate.net |

| Polar Aprotic (e.g., DMSO) | Keto | Stabilizes the keto form through intermolecular hydrogen bonding with the solvent. researchgate.net |

| Polar Protic (e.g., Methanol) | Keto | Competes for hydrogen bonding, disrupting the intramolecular hydrogen bond of the enol form. sonar.ch |

This table is a generalized representation based on studies of various β-ketoamides.

Amide-Imidol Tautomerism Considerations

While the keto-enol equilibrium dominates, the possibility of amide-imidol tautomerism also exists. core.ac.uk This involves the migration of a proton from the nitrogen atom to the amide carbonyl oxygen, resulting in an imidol (or imidic acid) form, which contains a carbon-nitrogen double bond and a hydroxyl group. researchgate.net

However, for most β-ketoamides, the amide-imidol tautomer is generally not detected or is present in very low concentrations. core.ac.uk The keto-enol equilibrium is significantly more favorable. core.ac.uk The stability of the amide bond makes the formation of the imidol tautomer less likely under normal conditions. researchgate.net

Influence of Substituents on Tautomeric Preferences

The electronic properties of substituents on the aromatic ring can influence the position of the keto-enol equilibrium. Electron-withdrawing groups tend to strengthen the intramolecular hydrogen bond in the enol tautomer, thereby shifting the equilibrium towards the enol form. Conversely, electron-donating groups can weaken this bond, favoring the keto form. researchgate.net

In the case of this compound, the mesityl group (2,4,6-trimethylphenyl) contains three methyl groups, which are weakly electron-donating. Based on general principles, this would suggest a slight preference for the keto form compared to unsubstituted N-phenyl-3-oxobutanamide, although solvent effects are likely to be a more dominant factor. researchgate.net

Stereochemical Aspects and Chiral Derivatization Potential

While this compound itself is not chiral, its structure offers potential for the introduction of chirality. A molecule is chiral if it is non-superimposable on its mirror image, a property that often arises from a carbon atom bonded to four different groups, known as a chiral center. vanderbilt.edusigmaaldrich.com

The methylene (B1212753) group (-CH2-) situated between the two carbonyl groups in this compound is a potential site for creating a stereocenter. A reaction that introduces a new, fourth substituent to this carbon atom would render it chiral, leading to the formation of enantiomers (non-superimposable mirror-image isomers). ulisboa.pt

This potential for creating a chiral center makes this compound and similar β-ketoamides interesting starting materials for asymmetric synthesis. Furthermore, if a racemic mixture (a 50:50 mixture of enantiomers) of a derivative were to be synthesized, this compound could act as a precursor to a molecule that could then be analyzed using chiral derivatizing agents (CDAs). wikipedia.org CDAs are enantiomerically pure compounds that react with a mixture of enantiomers to form diastereomers. wikipedia.org Unlike enantiomers, diastereomers have different physical properties and can be distinguished by techniques like NMR spectroscopy and chromatography, allowing for the determination of the enantiomeric composition of the original mixture. wikipedia.orgnih.gov

Spectroscopic Characterization Methodologies in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and connectivity of atoms. For N-Mesityl-3-oxobutanamide, both proton (¹H) and carbon-13 (¹³C) NMR are essential for its characterization. mdpi.com

In academic research, NMR spectra are typically recorded on high-field spectrometers (e.g., 400 or 500 MHz for ¹H NMR) using a deuterated solvent, most commonly deuterated chloroform (B151607) (CDCl₃). rsc.orgunesp.br The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (B1202638) (TMS).

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. This includes signals for the aromatic protons of the mesityl group, the protons of the three methyl groups attached to the aromatic ring, the methylene (B1212753) (-CH₂-) protons of the butanamide chain, the terminal methyl (-CH₃) protons of the acetyl group, and the amide (N-H) proton. The integration of these signals provides the ratio of the number of protons of each type, while the splitting patterns (multiplicity) reveal information about neighboring protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. unesp.br Each non-equivalent carbon atom in this compound will give a distinct signal. mdpi.com Key signals to identify would be those for the two carbonyl carbons (one for the amide and one for the ketone), the aromatic carbons of the mesityl ring (including the substituted and unsubstituted carbons), the carbons of the three methyl groups on the ring, the methylene carbon, and the terminal methyl carbon. The chemical shifts of these carbons are indicative of their chemical environment. For instance, carbonyl carbons are typically found significantly downfield (160-220 ppm). unesp.br

Due to the keto-enol tautomerism possible in β-ketoamides, NMR spectra can sometimes show the presence of both the keto and enol forms, which would be indicated by two distinct sets of signals for the protons and carbons involved in the tautomerization.

Interactive Data Table: Expected NMR Data for this compound

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity | Assignment |

| ¹H | ~8.0 - 9.0 | Singlet (broad) | N-H (Amide) |

| ¹H | ~6.8 - 7.0 | Singlet | Ar-H (Mesityl ring) |

| ¹H | ~3.5 - 3.7 | Singlet | -CH₂- (Methylene) |

| ¹H | ~2.2 - 2.4 | Singlet | Ar-CH₃ (para-methyl) |

| ¹H | ~2.1 - 2.3 | Singlet | Ar-CH₃ (ortho-methyls) |

| ¹H | ~2.2 - 2.3 | Singlet | CO-CH₃ (Acetyl methyl) |

| ¹³C | ~200 - 210 | - | C=O (Ketone) |

| ¹³C | ~165 - 175 | - | C=O (Amide) |

| ¹³C | ~130 - 140 | - | Ar-C (Substituted carbons) |

| ¹³C | ~128 - 130 | - | Ar-C (Unsubstituted carbons) |

| ¹³C | ~45 - 55 | - | -CH₂- (Methylene) |

| ¹³C | ~25 - 35 | - | CO-CH₃ (Acetyl methyl) |

| ¹³C | ~18 - 22 | - | Ar-CH₃ (Methyl groups) |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) Techniques (e.g., High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI-oa-TOF))

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) coupled with a soft ionization technique like Electrospray Ionization (ESI) is a common method for the analysis of compounds like this compound. massbank.jp ESI allows the molecule to be ionized with minimal fragmentation, typically forming protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. The use of an orthogonal acceleration time-of-flight (oa-TOF) analyzer allows for very accurate mass measurements, which can be used to confirm the elemental composition of the molecule. For this compound (C₁₃H₁₇NO₂), the expected exact mass can be calculated and compared to the experimentally determined value from HRMS.

Interactive Data Table: Expected HRMS Data for this compound

| Ion | Formula | Calculated Exact Mass (m/z) |

| [M]⁺ | C₁₃H₁₇NO₂ | 219.1259 |

| [M+H]⁺ | C₁₃H₁₈NO₂⁺ | 220.1332 |

| [M+Na]⁺ | C₁₃H₁₇NNaO₂⁺ | 242.1151 |

| [M+K]⁺ | C₁₃H₁₇KNO₂⁺ | 258.0891 |

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending.

The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups. A strong absorption band for the amide carbonyl (C=O) stretching is expected around 1650-1680 cm⁻¹. The ketone carbonyl (C=O) stretching vibration would likely appear at a higher frequency, around 1710-1730 cm⁻¹. The N-H stretching vibration of the secondary amide should appear as a sharp peak in the region of 3200-3400 cm⁻¹. Additionally, C-H stretching vibrations from the aromatic and aliphatic parts of the molecule would be observed around 2850-3100 cm⁻¹, and C=C stretching from the aromatic ring would be seen in the 1450-1600 cm⁻¹ region. researchgate.net

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H stretch | Secondary Amide | 3200 - 3400 |

| C-H stretch (sp²) | Aromatic | 3000 - 3100 |

| C-H stretch (sp³) | Aliphatic | 2850 - 3000 |

| C=O stretch | Ketone | 1710 - 1730 |

| C=O stretch (Amide I) | Amide | 1650 - 1680 |

| C=C stretch | Aromatic | 1450 - 1600 |

| N-H bend (Amide II) | Amide | 1510 - 1570 |

Chromatographic Methods for Purity Assessment (e.g., Thin-Layer Chromatography (TLC), Flash Chromatography)

Chromatographic techniques are indispensable for monitoring the progress of a reaction and for the purification of the final product.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to check the purity of a compound and to determine the appropriate solvent system for column chromatography. A small spot of the compound dissolved in a suitable solvent is applied to a TLC plate coated with an adsorbent (usually silica (B1680970) gel). The plate is then developed in a chamber containing a specific eluent (a mixture of solvents). The separation is based on the differential partitioning of the compound between the stationary phase (silica gel) and the mobile phase (eluent). The retention factor (R_f) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic of the compound in a given solvent system. A pure compound should ideally show a single spot on the TLC plate.

Flash Chromatography: Flash chromatography is a purification technique that uses a column of adsorbent (like silica gel) and a solvent system (eluent) to separate a mixture of compounds. It is essentially a faster version of traditional column chromatography, where air pressure is used to force the solvent through the column, leading to a more rapid and efficient separation. The choice of eluent for flash chromatography is typically guided by prior TLC analysis. For this compound, a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297), would likely be used to achieve good separation from any impurities or unreacted starting materials. rsc.org The fractions collected from the column would be analyzed by TLC to identify those containing the pure product.

Reactivity Profiles and Mechanistic Investigations

Reaction Pathways of the β-Ketoamide Functionality

The reactivity of N-Mesityl-3-oxobutanamide is fundamentally dictated by its β-ketoamide functional group, which possesses multiple reactive sites, making it a versatile building block in organic synthesis. researchgate.net The core of its reactivity lies in the keto-enol tautomerism, where the compound exists as an equilibrium mixture of the ketoamide form and the Z-enolamide tautomer. core.ac.uk This equilibrium is crucial as the reactivity of β-ketoamides is directly related to their tautomeric distribution. core.ac.uk Both the major keto and enol forms are stabilized by intramolecular hydrogen bonds, which influences their relative concentrations and reactivity. core.ac.uk

The β-ketoamide moiety features two electrophilic centers (the ketone and amide carbonyls) and two potential nucleophilic sites (the α-carbon and the amide nitrogen). This duality allows for a variety of reaction pathways. For instance, β-ketoamides are valuable intermediates in the synthesis of various heterocyclic compounds, including pyrans, lactams, spirolactams, and azetidin-2-ones. core.ac.uk

One significant reaction pathway is amination. Depending on the reaction conditions and the steric properties of the reacting amine, chemoselective amination can occur at either the ketone carbonyl to form β-aminobutenamides or at the amide carbonyl, resulting in N-substituted acetoacetamides. researchgate.net The formation of β-ketoamides themselves can proceed through a mechanistic pathway involving an α-oxoketene intermediate, as suggested by studies on the reaction of Meldrum's acid adducts. nih.gov

Furthermore, the nucleophilic character of the enolate form allows β-ketoamides to participate in crucial carbon-carbon bond-forming reactions. These include Michael additions to α,β-unsaturated compounds and participating in radical cyclization reactions to form complex cyclic structures. thieme-connect.comacs.orgresearchgate.net

Role of the Mesityl Group in Modulating Reactivity

The mesityl group, a 1,3,5-trimethylphenyl substituent, plays a pivotal role in modulating the reactivity of this compound primarily through steric effects. wikipedia.org As a bulky substituent attached to the amide nitrogen, the mesityl group introduces significant steric hindrance around the amide functionality. chimia.chrsc.org This steric bulk generally decreases the reactivity of the amide carbonyl towards nucleophilic attack compared to less substituted amides. solubilityofthings.com The three methyl groups on the phenyl ring effectively shield the amide bond, making it a challenging substrate for certain transformations. bibbase.orgnih.gov

This steric influence can dictate the chemoselectivity of reactions. For example, in reactions involving nucleophilic attack on the β-dicarbonyl system, the hindered nature of the mesityl-substituted amide can direct the nucleophile to attack the less sterically encumbered ketone carbonyl. researchgate.net The synthesis of highly congested amides, such as those bearing a mesityl group, often requires specialized methods, as standard coupling reactions may fail due to steric hindrance. chimia.chrsc.orgbibbase.org

Beyond sterics, the mesityl group also exerts electronic effects. As an alkyl-substituted aromatic ring, it is generally considered electron-donating. Electron-donating groups on the amide nitrogen can increase the electron density on the nitrogen atom, enhancing resonance stabilization of the amide bond and thereby reducing the electrophilicity of the carbonyl carbon. solubilityofthings.comraineslab.com In certain catalytic cycles, such as those involving N-heterocyclic carbenes (NHCs), the electronic nature of the N-aryl substituent is critical; N-mesityl groups have been shown to favor the formation of azolium enolate intermediates. researchgate.net Research on the C-H arylation of triphenylene (B110318) derivatives demonstrated that the electronic properties of aryl(mesityl)iodonium salts could control regioselectivity, with strong electron-donating groups directing arylation to the position ortho to the amide. acs.org

Table 1: Influence of the Mesityl Group on Reactivity in Selected Reactions

| Reaction Type | Role of Mesityl Group | Observed Outcome | Reference(s) |

| Amide N-Arylation | Steric Hindrance | Metal-catalyzed arylation is sensitive to steric hindrance; specialized methods are needed for congested products like mesityl amides. | bibbase.org |

| NHC Catalysis | Electronic & Steric Effects | Favors formation of Breslow intermediate by making NHC addition irreversible; accelerates many reactions. | researchgate.net |

| Copper(I) Amide Reactions | Steric Hindrance | The bulky nature can prevent the formation of reaction intermediates and inhibit coupling reactions. | nih.gov |

| Amination of β-Ketoamide | Steric Hindrance | Hindered substrates favor amination at the amide moiety over the ketone moiety at higher temperatures. | researchgate.net |

Investigations into Reaction Kinetics

Kinetic studies provide quantitative insight into the reactivity of β-ketoamides. Research on the enolisation of acetoacetamide, a related β-ketoamide, has shown that the process is acid-catalyzed, which is a point of distinction from β-diketones. rsc.org The rates of both enolisation (kₑ) and the reverse ketonisation (kₖ) have been measured, allowing for the determination of keto-enol equilibrium ratios. rsc.org

In the context of organocatalysis, kinetic investigations of the Michael addition of β-ketoamides to electrophiles have revealed important mechanistic details. For instance, studies have shown a positive rate-order for the electrophile and the catalyst, but a zero-order dependence on the concentration of the β-ketoamide. mdpi.com This suggests that the β-ketoamide is not involved in the rate-determining step, which is likely the carbon-carbon bond formation following the activation of the electrophile by the catalyst. mdpi.com

The steric bulk of substituents also has a profound impact on reaction rates. In a comparative study, tertiary β-ketoamides (like this compound) were found to react much more slowly in organocatalyzed transformations than secondary β-ketoamides or β-ketoesters, highlighting the kinetic consequence of steric hindrance. thieme-connect.com Furthermore, dynamic kinetic resolution (DKR) has been successfully applied to α-alkyl-substituted β-ketoamides. nih.govacs.org The efficiency of these processes relies on the relative rates of catalyst-controlled reduction and substrate epimerization; a rapid rate of α-epimerization is crucial for achieving high diastereoselectivity and enantioselectivity. acs.org

Table 2: Summary of Kinetic Findings for β-Ketoamide Reactions

| Reaction Studied | Kinetic Method | Key Finding | Reference(s) |

| Enolisation/Ketonisation | Halogenation Rates & Stopped-Flow Spectrophotometry | Enolisation is acid-catalyzed. Rates of enolisation and ketonisation were measured. | rsc.org |

| Formation from Meldrum's Acid | Online IR Monitoring | Provided real-time concentration profiles, supporting an α-oxoketene pathway. | nih.gov |

| Organocatalyzed Michael Addition | NMR Studies | Reaction is zero-order in β-ketoamide, positive-order in electrophile and catalyst. | mdpi.com |

| Dynamic Kinetic Resolution (DKR) | Reaction Progress Monitoring | The process efficiently converts racemic starting material to a single diastereomer. | nih.govacs.org |

Electronic and Steric Effects in Amide Reactivity

The reactivity of amides, including the this compound, is a delicate balance of electronic and steric factors. solubilityofthings.comnih.gov

Electronic Effects: The defining electronic feature of an amide is resonance stabilization. The lone pair of electrons on the nitrogen atom delocalizes into the carbonyl group, creating a resonance structure that imparts partial double-bond character to the C-N bond and reduces the electrophilicity of the carbonyl carbon. solubilityofthings.comrsc.org This makes amides significantly less reactive towards nucleophiles than esters or ketones. solubilityofthings.com The nature of substituents can modulate this effect; electron-donating groups on the nitrogen, like the mesityl group, further stabilize the amide and decrease its reactivity, whereas electron-withdrawing groups enhance reactivity by making the carbonyl carbon more electrophilic. solubilityofthings.comraineslab.com

Steric Effects: Steric hindrance plays a crucial role, particularly in substituted amides. The reactivity generally decreases from primary to secondary to tertiary amides due to the increasing steric bulk around the nitrogen atom, which shields the carbonyl carbon from nucleophilic attack. solubilityofthings.com The mesityl group is an example of an extremely bulky substituent that significantly hinders reactions at the amide center. nih.gov However, in some highly strained systems, severe steric crowding can twist the amide bond out of planarity. nih.gov This distortion disrupts the nN → π*C=O resonance, which paradoxically activates the amide by making it more "ketone-like" and susceptible to nucleophilic attack. nih.gov

In β-ketoamides, the interplay of these effects governs chemoselectivity. A systematic study on the amination of β-ketoamides showed that less hindered substrates favored reaction at the ketone carbonyl, while sterically hindered substrates, particularly with bulky amines, led to substitution at the amide moiety, demonstrating that steric factors can override the inherent lower reactivity of the amide group. researchgate.net

Single Electron Processes and Radical Chemistry

Beyond two-electron polar reactions, the β-ketoamide scaffold of this compound is amenable to single-electron transfer (SET) processes and radical chemistry. acs.org The generation of α-carbonyl radicals from β-dicarbonyl compounds is a well-established strategy for forming carbon-carbon and carbon-heteroatom bonds.

Manganese(III) acetate (B1210297) is a common oxidant used to initiate radical reactions with β-ketoamides. It can mediate the intermolecular radical addition to electron-rich alkenes, providing a method to construct quaternary carbon centers. rsc.org It has also been used to effect intramolecular radical cyclizations of unsaturated β-keto carboxamides, leading to the synthesis of substituted lactams and spirolactams. acs.org

Another important pathway is atom transfer radical cyclization (ATRC). The radical cyclization of olefinic α-bromo β-keto amides can be catalyzed by Lewis acids in the presence of a radical initiator. researchgate.nethku.hk The Lewis acid is believed to coordinate to the carbonyl groups, promoting the cyclization and controlling the stereoselectivity of the products. hku.hk

Single-electron transfer (SET) is a fundamental process that can initiate these radical cascades. pkusz.edu.cn SET can be induced thermally or photochemically and often involves the transfer of an electron from a Lewis base (electron donor) to a Lewis acid (electron acceptor) to form a radical ion pair. nih.gov While specific SET studies involving this compound are not extensively documented, the general principles are applicable. The β-ketoamide can act as a precursor to a radical species following an SET event, which can then engage in subsequent chemical transformations. pkusz.edu.cnescholarship.orgdiva-portal.org

Coordination Chemistry and Ligand Design

N-Mesityl-3-oxobutanamide as a Ligand Precursor

This compound serves as a valuable precursor in the field of coordination chemistry, primarily due to its β-ketoamide functionality. This structural motif is readily modified to create a diverse range of ligands with tailored electronic and steric properties. The synthesis of such ligands often involves the condensation of this compound with various amines or aldehydes. For instance, Schiff base ligands can be synthesized through the condensation of the β-ketoamide with primary amines. core.ac.uk This straightforward reaction yields polydentate ligands capable of coordinating to a variety of metal ions.

The inherent reactivity of the keto and amide groups allows for a modular approach to ligand design. By varying the substituents on the reacting amine or aldehyde, chemists can systematically tune the properties of the resulting ligand. This adaptability makes this compound a versatile building block for constructing ligands for applications ranging from catalysis to materials science.

Formation of Metal Complexes with this compound Derivatives

Ligands derived from this compound readily form stable complexes with a wide array of metal ions, including those from the d-block and f-block elements. The coordination typically occurs through the oxygen and nitrogen atoms of the ligand, forming chelate rings that enhance the thermodynamic stability of the resulting complexes. mdpi.commdpi.com

The synthesis of these metal complexes is generally achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. mdpi.comuobaghdad.edu.iq The stoichiometry of the reaction, the nature of the metal ion, and the reaction conditions can influence the final structure and coordination geometry of the complex. Common geometries observed for these complexes include octahedral, tetrahedral, and square planar arrangements. core.ac.ukmdpi.com

For example, Schiff base ligands derived from the condensation of a dicarbonyl compound with a primary amine have been shown to form complexes with Cu(II) ions. mdpi.com Similarly, various metal ions such as Co(II), Ni(II), Cu(II), Zn(II), and Hg(II) have been successfully incorporated into complexes with Schiff base ligands derived from substituted acetophenones. uobaghdad.edu.iq The resulting complexes often exhibit interesting spectroscopic and electrochemical properties, which are influenced by the nature of both the ligand and the metal center.

Influence of the Mesityl Group on Ligand Properties and Metal-Ligand Interactions

The presence of the bulky mesityl group (2,4,6-trimethylphenyl) on the nitrogen atom of the amide functionality exerts a significant influence on both the properties of the ligand and the nature of the metal-ligand interactions. nih.gov This influence is primarily steric in nature, but it also has electronic consequences.

Steric Effects:

The three methyl groups of the mesityl substituent create considerable steric hindrance around the metal center. This steric bulk can:

Influence Coordination Geometry: The mesityl group can dictate the coordination geometry of the resulting metal complex by preventing the close approach of other ligands or solvent molecules. researchgate.net This can lead to the formation of complexes with lower coordination numbers or distorted geometries.

Prevent Aggregation: The steric hindrance can effectively shield the metal center, preventing intermolecular interactions and the formation of polynuclear species or aggregates in solution. mdpi.com This is particularly important in applications where monomeric species are desired, such as in catalysis or for achieving specific photophysical properties. rsc.org For instance, the introduction of mesityl groups on pyridine (B92270) rings in platinum(II) complexes was shown to hinder the approach of metal atoms, thereby increasing the Pt···Pt distance and affecting the luminescence properties. mdpi.comrsc.org

Control Reactivity: The steric environment created by the mesityl group can control the access of substrates to the metal center in catalytic applications, influencing both the activity and selectivity of the catalyst.

Electronic Effects:

While primarily known for its steric bulk, the mesityl group also has electronic effects. The methyl groups are weakly electron-donating, which can increase the electron density on the nitrogen atom of the amide and, consequently, on the coordinating atoms of the ligand. This can lead to stronger metal-ligand bonds. The steric influence of the ferrocenyl group in organophosphines has been found to be comparable to that of a mesityl group. nih.gov

The interplay between the steric and electronic effects of the mesityl group is crucial in fine-tuning the properties of the resulting metal complexes. This allows for the rational design of ligands that can stabilize specific metal oxidation states, control coordination environments, and modulate the reactivity of the metal center. Studies on organoboron compounds have shown that the bulky mesityl group is essential for photochromic switching behavior, highlighting the critical role of its steric and electronic properties. nih.gov

Catalytic Applications of N Mesityl 3 Oxobutanamide and Its Complexes

β-Ketoamides as Ligands in Metal-Catalyzed Reactions (e.g., Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction)

β-Ketoamides have been recognized as inexpensive and highly effective ligands for transition metal-catalyzed cross-coupling reactions. researchgate.net Their utility is particularly notable in palladium-catalyzed processes like the Suzuki-Miyaura reaction, which is a fundamental method for forming carbon-carbon bonds. academie-sciences.fr The β-ketoamide moiety can coordinate to the metal center, influencing its electronic properties and steric environment, which in turn facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. academie-sciences.fr

The performance of these catalytic systems is often attributed to the hemilabile nature of related ligands, where different coordinating atoms (like N and O in the ketoamide) can bind and dissociate from the metal center, promoting catalytic turnover. academie-sciences.frresearchgate.net In the context of the Suzuki-Miyaura reaction, palladium complexes with amide-containing ligands have proven effective for coupling various aryl halides with arylboronic acids. academie-sciences.frnih.gov For instance, the use of palladium acetate (B1210297) with specific phosphine (B1218219) ligands enables the coupling of β-trifluoroborato amides with aryl chlorides, demonstrating the compatibility of the amide functional group in these transformations. nih.gov While research specifically detailing N-Mesityl-3-oxobutanamide as a ligand is niche, the broader class of β-oxo amides is established as efficient for these couplings. researchgate.netugr.es

| Catalyst System | Reactants | Product Type | Key Findings | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / RuPhos | Enantiomerically enriched potassium β-trifluoroboratoamides and Aryl Chlorides | β-Arylated Carbonyl Compounds | Optimal conditions yielded the coupled product in 70% isolated yield, preserving diastereoselectivity. nih.gov | nih.gov |

| Palladium Precursor / α-Aminophosphonate Ligand | Aryl Bromides/Chlorides and Arylboronic Acids | ortho-Di/Trisubstituted Biphenyls | A low metal loading (0.5 mol%) was sufficient for good conversions, likely due to the formation of (N,O)-chelate palladium complexes. academie-sciences.fr | academie-sciences.fr |

Potential in Organocatalysis

β-Dicarbonyl compounds, including β-ketoamides, are well-established pronucleophiles in organocatalysis due to their easy activation. thieme-connect.com The presence of two carbonyl groups facilitates tautomerization or deprotonation, making them suitable for addition to various electrophiles. thieme-connect.com Specifically, β-ketoamides have been employed in organocatalytic enantioselective conjugate additions, such as the Michael addition to α,β-unsaturated carbonyls. nih.gov

Research has shown that bifunctional organocatalysts, like Takemoto's thiourea (B124793) catalyst, can effectively control the enantioselectivity of these reactions. nih.gov The amide function itself can play a cooperative role in activating the pronucleophile, potentially through an imidic acid form. acs.org This unique activation mode distinguishes β-ketoamides from other β-dicarbonyl compounds like β-diketones or β-ketoesters. acs.orgthieme-connect.com The development of these methods provides access to structurally diverse and chiral molecules from readily available starting materials. researchgate.net

| Reaction Type | β-Ketoamide Type | Catalyst | Key Outcome | Reference |

|---|---|---|---|---|

| Michael Addition | Weinreb β-ketoamides | Chiral Bifunctional Squaramide | Addition to nitroolefins achieved high yields (up to 99%) and excellent enantioselectivity (up to 94% ee). thieme-connect.com | thieme-connect.com |

| Conjugate Addition | Secondary β-ketoamides | Takemoto's Thiourea Catalyst | Resulted in Michael adducts or spirocyclic aminals with up to 99% ee. nih.gov | nih.gov |

| γ-Addition to Isatins | β-Keto Amides | 1,4-Diazabicyclo[2.2.2]octane (DABCO) | A metal-free, regioselective method to produce functionalized 3-hydroxy-2-oxindoles in high yields. researchgate.net | researchgate.net |

Applications in Asymmetric Catalysis

The β-ketoamide scaffold is a key substrate in several asymmetric catalytic transformations designed to produce chiral molecules. uclm.es Asymmetric catalysis leverages chiral catalysts to convert prochiral substrates into enantioenriched products, a cornerstone of modern pharmaceutical and materials science. uclm.esunito.it

One prominent application is the asymmetric hydrogenation of β-ketoamides. Using chiral Ruthenium(II) catalysts complexed with atropisomeric ligands like BINAP, β-ketoamides can be reduced to the corresponding β-hydroxyamides with excellent yields (75–95%) and high enantioselectivities (up to 99% ee). sctunisie.org Another powerful strategy is the synergistic use of multiple catalysts. For example, a combination of a palladium catalyst and a chiral primary amine catalyst has been used for the asymmetric α-allylic allenylation of β-ketoamides, constructing all-carbon quaternary centers with high diastereo- and enantioselectivity. nih.gov Furthermore, chiral N,N'-dioxide/Ytterbium(III) complexes have been used to catalyze the asymmetric tandem Darzens/hemiaminalization reaction of α-bromo-β-ketoamides, yielding chiral α,β-epoxy-γ-lactams with excellent stereoselectivity. lookchem.com

| Asymmetric Reaction | Substrate | Catalyst System | Product | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Hydrogenation | β-Ketoamides | Chiral Ru(II)-BINAP | β-Hydroxyamides | Up to 99% ee | sctunisie.org |

| α-Allylic Allenylation | β-Ketoamides | Synergistic Pd / Chiral Primary Amine | Allenes with All-Carbon Quaternary Centers | High dr and ee | nih.gov |

| Tandem Darzens/Hemiaminalization | α-Bromo-β-ketoamide | Chiral N,N′-Dioxide/Yb(III) Complex | α,β-Epoxy-γ-lactams | Excellent dr and 82% ee | lookchem.com |

| 1,4-Addition | β,γ-Unsaturated α-ketoamides | Rhodium / Chiral Diene Ligand | Chiral γ,δ-Unsaturated α-Ketoamides | High regio- and enantioselectivity | researchgate.net |

Role in Stabilizing Catalytically Active Species (e.g., Single-Atom Catalysts)

Single-atom catalysts (SACs) represent a frontier in heterogeneous catalysis, offering maximum atom utilization and unique reactivity. rsc.orgsciopen.com A critical challenge in the design of SACs is the prevention of metal atom aggregation, which is typically achieved by anchoring the atoms to a support material through strong chemical interactions. rsc.orgfrontiersin.org

Ligands and support materials containing heteroatoms like nitrogen and oxygen are particularly effective at stabilizing single atoms. mdpi.com The nitrogen and oxygen atoms within the β-ketoamide structure of this compound can act as coordination sites to firmly anchor and electronically modulate catalytically active metal atoms. This strong metal-support interaction (MSI) is crucial for maintaining the structural integrity and catalytic activity of the SAC. sciopen.comfrontiersin.org The coordination environment provided by such ligands can stabilize the isolated metal atoms, influence their electronic structure, and thereby tune their catalytic performance for specific reactions. acs.orgnih.gov For example, electron-withdrawing or -donating groups on a ligand can stabilize specific oxidation states of the metal center, such as Co(I), which are often key intermediates in electrocatalysis. acs.org While direct application of this compound for stabilizing SACs is an emerging area, the fundamental principles of coordination chemistry strongly suggest its potential in this role, analogous to how bis(phenolate)imidazolylidene ligands stabilize Mn(III) complexes for oxidation catalysis. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental in understanding the electronic structure and energy of N-Mesityl-3-oxobutanamide. iitg.ac.inunipi.it These calculations solve the Schrödinger equation for the molecule, providing a detailed picture of its quantum mechanical properties. iitg.ac.in By applying these methods, researchers can predict a wide range of molecular characteristics with a high degree of accuracy. numberanalytics.comarxiv.org

Quantum chemical calculations are instrumental in predicting the three-dimensional arrangement of atoms in this compound, as well as its thermodynamic stability. By calculating the potential energy surface of the molecule, the most stable geometric conformations can be identified. This involves optimizing the molecular geometry to find the minimum energy structures.

Various properties can be computed, including bond lengths, bond angles, and dihedral angles that define the molecular shape. Furthermore, the energetic properties, such as the heat of formation and total electronic energy, can be determined, offering a quantitative measure of the molecule's stability. While specific computational studies on the detailed conformational analysis of this compound are not extensively documented in publicly available literature, general principles of computational chemistry suggest that such studies would reveal the preferred orientations of the mesityl and oxobutanamide groups. numberanalytics.comias.ac.in

Below is a table of predicted properties for this compound based on computational methods.

| Property | Value | Method |

| Molecular Formula | C₁₃H₁₇NO₂ | - |

| Molecular Weight | 219.28 g/mol | - |

| XLogP3 | 2.6 | Predicted |

| Monoisotopic Mass | 219.12593 Da | Predicted |

This table contains computationally predicted data.

Computational chemistry plays a crucial role in mapping out the pathways of chemical reactions involving this compound. mdpi.com By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction mechanism can be proposed. numberanalytics.com The transition state, being a maximum on the reaction coordinate, is of particular interest as its energy determines the activation energy and thus the rate of the reaction. beilstein-journals.org

This compound, being a β-ketoamide, can exist in different tautomeric forms, primarily the keto and enol forms. core.ac.uk The position of this equilibrium is crucial as it influences the compound's reactivity and spectroscopic properties. core.ac.uknumberanalytics.com Computational methods, particularly DFT, are highly effective in predicting the relative stabilities of these tautomers. numberanalytics.comnih.gov

| Tautomer | Predicted Stability | Key Features |

| Ketoamide | Generally significant in equilibrium | Contains a ketone and an amide functional group. |

| Z-Enolamide | Potentially stabilized by intramolecular H-bond | Features an enol and an amide, with a specific stereochemistry allowing for an internal hydrogen bond. core.ac.uk |

This table illustrates the common tautomers for β-ketoamides and their general characteristics based on studies of related compounds.

Elucidation of Reaction Mechanisms and Transition States

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of this compound over time. researchgate.net By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectory of each atom, revealing conformational changes, vibrational motions, and interactions with its environment. researchgate.net

These simulations can be used to explore the conformational landscape of the molecule, identifying the different shapes it can adopt and the energy barriers between them. This is particularly useful for understanding the flexibility of the molecule and how it might interact with other molecules, such as in a solvent or at a receptor binding site. MD simulations can also provide insights into the stability of different conformations and the timescale of conformational transitions. researchgate.net

Advanced Sampling Techniques for Conformational Space Exploration

Due to the complexity of the potential energy surface, standard MD simulations may not be sufficient to explore all relevant conformations of a flexible molecule like this compound. Advanced sampling techniques are employed to overcome this limitation and achieve a more comprehensive exploration of the conformational space. nih.gov

Methods such as replica-exchange MD, metadynamics, and umbrella sampling can be used to enhance the sampling of high-energy conformations and to calculate the free energy landscape associated with specific conformational changes, such as the rotation around single bonds. These techniques are crucial for obtaining a complete picture of the molecule's conformational preferences and for understanding its behavior in complex environments. nih.govresearchgate.net

Structure Property and Structure Reactivity Relationship Spr/srr Studies

Correlation of Structural Features with Chemical Reactivity

The chemical reactivity of N-Mesityl-3-oxobutanamide is fundamentally governed by the interplay of its constituent functional groups: the amide linkage, the β-dicarbonyl moiety, and the sterically demanding mesityl ring. The molecule possesses several reactive sites, and its behavior in chemical transformations is a direct consequence of its electronic and steric profile.

The amide group, characterized by the delocalization of the nitrogen lone pair into the carbonyl group, is generally less reactive towards nucleophiles than ketones. However, the adjacent β-keto group significantly influences the reactivity of the entire molecule. The methylene (B1212753) group flanked by two carbonyls (the α-carbon) is acidic and can be readily deprotonated by a base to form a stable enolate. This enolate is a key intermediate in a variety of carbon-carbon bond-forming reactions.

The reactivity of the β-dicarbonyl unit is a cornerstone of its synthetic utility. It can participate in various reactions, including:

Knoevenagel Condensation: The active methylene group can react with aldehydes and ketones. In a study on the biosynthesis of cytochalasans, a model compound (Model B) designed to mimic a precursor containing a β-keto amide structure was shown to spontaneously form a pyrrolinone, suggesting a facile intramolecular condensation. uni-hannover.de

Michael Addition: The enolate can act as a nucleophile in conjugate additions to α,β-unsaturated systems.

Cyclization Reactions: The bifunctional nature of the molecule allows for the synthesis of various heterocyclic systems. For instance, multicomponent reactions involving 1,3-dicarbonyl compounds, amines, aldehydes, and nitroalkanes can lead to the formation of substituted pyrroles. thieme-connect.de

The reactivity of this compound can be compared to other N-aryl-3-oxobutanamides. For example, N-(2-Methoxyphenyl)-3-oxobutanamide undergoes oxidation, reduction, and substitution reactions. The nature of the aryl substituent significantly impacts the electronic properties and, consequently, the reactivity of the molecule.

Table 1: Key Structural Features and Associated Reactivity

| Structural Feature | Key Atoms/Groups | Implied Reactivity |

| β-Dicarbonyl Moiety | -CO-CH2-CO- | Acidity of α-protons, enolate formation, susceptibility to nucleophilic attack at carbonyl carbons. |

| Amide Linkage | -CO-NH- | Resonance stabilization, potential for hydrolysis under harsh conditions, directing group in certain reactions. |

| Mesityl Group | 2,4,6-trimethylphenyl | Steric hindrance, electronic donation to the amide nitrogen. |

Impact of Mesityl Substituent on Electronic and Steric Effects

The mesityl group, a 2,4,6-trimethylphenyl substituent, plays a pivotal role in modulating the reactivity of this compound through a combination of electronic and steric effects.

Electronic Effects: The three methyl groups on the aromatic ring are electron-donating through hyperconjugation and induction. This increases the electron density on the phenyl ring and, subsequently, on the amide nitrogen atom. This enhanced electron donation can stabilize the amide bond and potentially influence the acidity of the α-protons. Studies on substituted phenyl ethers have shown that electron-donating substituents can affect reaction rates and equilibria. rsc.org In manganese-catalyzed epoxidation reactions, the electronic nature of substituents on the phenyl groups of the catalyst was found to be a critical factor, with electron-donating groups leading to more effective catalysts. rsc.org This highlights the general importance of electronic effects in determining reactivity.

Steric Effects: The two ortho-methyl groups of the mesityl substituent create significant steric hindrance around the amide nitrogen and the adjacent carbonyl group. This steric bulk can:

Hinder Nucleophilic Attack: It can impede the approach of nucleophiles to the amide carbonyl carbon, making it less susceptible to hydrolysis or other substitution reactions compared to less hindered amides.

Influence Conformational Preferences: The steric clash between the mesityl group and the acetoacetyl chain can restrict bond rotation, favoring certain conformations that may, in turn, affect reactivity at other sites of the molecule.

Direct Reaction Pathways: In some cases, steric hindrance can direct reactions to less hindered positions. For example, in nucleophilic substitution reactions of phenyl 2,4,6-trinitrophenyl ethers with N-methylaniline, a significant rate reduction was attributed to increased steric hindrance. rsc.org

Table 2: Influence of the Mesityl Group on Molecular Properties

| Effect | Description | Consequence for Reactivity |

| Electronic | Electron-donating methyl groups increase electron density on the amide nitrogen. | Stabilization of the amide bond; potential modulation of α-proton acidity. |

| Steric | Bulky ortho-methyl groups restrict access to the amide functionality. | Reduced susceptibility to nucleophilic attack at the amide carbonyl; influences conformational equilibrium. |

Predictive Modeling Approaches in Organic Synthesis

Computational chemistry has emerged as a powerful tool for understanding and predicting the reactivity of organic molecules. For a molecule like this compound, predictive modeling approaches such as Density Functional Theory (DFT) can provide valuable insights into its structure-reactivity relationships. nih.govjmchemsci.com

DFT Calculations: DFT studies can be employed to calculate various molecular properties that correlate with reactivity:

Optimized Geometry: Determining the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles. This can reveal the extent of steric hindrance and the planarity of different parts of the molecule.

Frontier Molecular Orbitals (FMOs): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). ekb.eg The HOMO-LUMO gap can indicate the chemical reactivity of a molecule. scirp.org

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. ekb.eg For this compound, the MEP would likely show negative potential around the carbonyl oxygens and a positive potential near the acidic α-protons.

Reaction Pathway Modeling: Computational methods can be used to model the transition states and intermediates of potential reactions, allowing for the calculation of activation energies and the prediction of the most favorable reaction pathways. This can be particularly useful for understanding the regioselectivity and stereoselectivity of reactions involving the β-dicarbonyl system.

These computational approaches are not merely theoretical exercises; they provide concrete predictions that can guide synthetic planning. For example, by comparing the calculated properties of this compound with those of other similar compounds, chemists can make informed decisions about reaction conditions and potential outcomes. The integration of experimental work with computational studies offers a synergistic approach to exploring the chemical space of complex organic molecules. purdue.edu

Table 3: Application of Predictive Modeling in Studying this compound

| Modeling Technique | Information Gained | Predictive Power in Synthesis |

| DFT Geometry Optimization | Provides the lowest energy conformation, bond lengths, and angles. | Reveals steric hindrance and potential for intramolecular interactions. |

| Frontier Molecular Orbital (FMO) Analysis | Determines HOMO and LUMO energies and distributions. | Predicts sites of nucleophilic and electrophilic attack; gauges overall reactivity. |

| Molecular Electrostatic Potential (MEP) Mapping | Visualizes electron-rich and electron-poor regions. | Identifies likely sites for protonation, deprotonation, and nucleophilic/electrophilic attack. |

| Transition State Modeling | Calculates activation energies for proposed reaction mechanisms. | Helps to predict the feasibility and selectivity of a reaction pathway. |

Future Research Directions and Emerging Areas

Development of Novel Synthetic Routes and Methodologies

The synthesis of β-ketoamides, including N-Mesityl-3-oxobutanamide, is evolving beyond classical condensation reactions. Modern research emphasizes greener, more efficient, and highly selective methodologies. A significant trend is the move towards catalyst-free and solvent-free conditions. One such approach involves the one-step amidation of β-ketoesters with amines under microwave irradiation, which offers a simple, rapid, and eco-friendly route to β-ketoamides with good to excellent yields. acs.orgmdpi.com

Another innovative strategy involves the tandem oxidative α-hydroxylation/β-acetalization of β-ketoamides. This metal-free reaction uses reagents like phenyliodonium (B1259483) diacetate (PIDA) to create complex products such as 2-hydroxy-3,3-dimethoxy-N-substituted butanamides. nih.gov From these intermediates, valuable derivatives like 2-hydroxy-N-mesityl-3-oxobutanamide can be synthesized, showcasing a novel pathway to functionalized β-ketoamides. researchgate.netnih.gov

The field is also embracing photochemistry. For instance, a visible-light-initiated, external photocatalyst-free ring-opening difluorination has been developed for the synthesis of α,α-difluoro-β-ketoamides, demonstrating the potential of light-driven, transition-metal-free processes in a green solvent. benthamdirect.com Furthermore, new methods for transforming the β-ketoamide core itself are being developed. The direct oxidation of β-ketoamides using hypervalent iodine reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA) provides facile access to vicinal tricarbonyl amides, which are valuable synthetic intermediates. acs.orgresearchgate.net Asymmetric synthesis is also a key frontier, with methods like the chiral sulfinimine-mediated nih.govnih.gov-sigmatropic sulfonium (B1226848) rearrangement enabling the preparation of enantioenriched β-ketoamides. ucl.ac.uk

Table 1: Comparison of Novel Synthetic Methodologies for β-Ketoamides

| Methodology | Key Features | Starting Materials | Advantages |

|---|---|---|---|

| Microwave-Assisted Amidation | Catalyst-free, Solvent-free | β-Ketoesters, Amines | High efficiency, Eco-friendly, Rapid |

| Tandem Oxidative Acetalization | Metal-free, Tandem reaction | β-Ketoamides, PIDA | Access to α-hydroxy derivatives |

| Visible-Light Photocatalysis | External photocatalyst-free | 4-Aminocoumarins, NFSI | Green solvent, Mild conditions |

| PIFA-Mediated Oxidation | Direct oxidation | β-Ketoamides, PIFA | Access to vicinal tricarbonyls |

| Asymmetric Sulfonium Rearrangement | Chiral sulfinimine-mediated | - | High enantioselectivity |

Exploration of Undiscovered Reactivity Modes

Researchers are uncovering new ways in which the β-ketoamide scaffold can participate in chemical reactions. A significant discovery is the cooperative role of the secondary amide N-H bond. In organocatalyzed Michael additions, this group can act as a hydrogen-bond donor, leading to an unprecedented activation mode that facilitates the construction of complex all-carbon quaternary stereocenters. researchgate.net This finding highlights that the amide functionality is not merely a passive spectator but an active participant in catalysis.

The influence of the N-substituent is also a critical area of investigation. The N-mesityl group, present in the target compound, has been shown to have a profound effect in N-heterocyclic carbene (NHC) catalyzed reactions. Studies suggest the bulky ortho-substituents of the mesityl group render the initial addition of the NHC to an aldehyde irreversible, which accelerates the formation of the key Breslow intermediate and can be the deciding factor for whether a reaction proceeds at all. dokumen.pub

Exploration of reactivity under unique conditions is also yielding new discoveries. In one study, glutaconamide-based threads were interlocked within acs.orgrotaxanes. This mechanical interlocking enabled their selective oxidation to highly reactive α-ketoamides, which are unstable when not interlocked. These interlocked α-ketoamides then undergo divergent Norrish/Yang type-II intramolecular cyclizations upon irradiation, with the mechanical bond controlling the chemoselectivity of the process to form either hydroxy-β-lactams or oxazolidinones. rsc.org Additionally, manganese(III)-induced oxidative intramolecular cyclization of related N-propenyl-3-oxobutanamides has been shown to produce 3-azabicyclo[3.1.0]hexan-2-ones, demonstrating a novel pathway for constructing bicyclic systems. rsc.org

Integration with Flow Chemistry and Sustainable Synthesis

The principles of sustainable chemistry are increasingly being integrated into the synthesis of β-ketoamides. As mentioned, methods utilizing microwave irradiation and visible light represent significant advances in reducing waste and energy consumption. acs.orgmdpi.combenthamdirect.com The use of environmentally friendly hypervalent iodine reagents also aligns with this goal. acs.org

A major emerging area is the adaptation of these syntheses to continuous flow systems. Flow chemistry offers superior control over reaction parameters, enhanced safety for handling reactive intermediates, and potential for automation and scale-up. unimib.it While many flow applications focus on general amide bond formation, nih.govbenthamdirect.comacs.orgscispace.com specific methods for β-ketoamide synthesis are being developed. One such strategy involves the generation of highly reactive acylketene intermediates from Meldrum's acid derivatives in a flow reactor, which are then trapped in-situ by amines to form β-ketoamides. researchgate.netbeilstein-journals.org This approach allows for the safe handling and utilization of otherwise unstable intermediates.

An integrated microflow system has been used for a three-component reaction to generate functionalized α-ketoamides. beilstein-journals.org This system allows for the generation of highly unstable carbamoyllithium species which can be trapped sequentially with other reagents under conditions that would be impossible in a traditional batch setup. beilstein-journals.org These examples demonstrate that flow chemistry is not just a tool for process intensification but also an enabling technology for discovering new reaction pathways, aligning with the goals of sustainable and efficient chemical manufacturing. scispace.comconicet.gov.ar

Advanced Computational Methodologies for Complex Chemical Systems

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of complex chemical systems, including reactions involving this compound and its analogs. Density Functional Theory (DFT) and other in silico models are being applied to elucidate reaction mechanisms, rationalize stereochemical outcomes, and guide experimental design. core.ac.uk

For β-ketoamides, computational studies have been crucial in understanding their fundamental properties, such as keto-enol tautomerism. researchgate.netuni.lu These studies help explain how substituent, solvent, and temperature affect the equilibrium between tautomeric forms, which in turn governs the compound's reactivity. researchgate.net

Mechanistic investigations of complex reactions rely heavily on computational analysis. For example, DFT calculations have been used to model the transition states in the organocatalyzed Michael addition of β-ketoamides, confirming the role of hydrogen bonding in the catalyst-substrate complex and accurately predicting the observed high enantioselectivity. mdpi.com In another advanced application, hybrid ONIOM (QM/SQM) and DFT methods were used to model the interaction between α-ketoamide-based inhibitors and the main protease of coronaviruses. nih.gov These detailed in silico studies elucidated the reaction mechanism, including the formation of a covalent thiohemiketal adduct, providing insights that are critical for drug design. nih.gov Computational methods are also used to predict key physicochemical properties, as shown by the calculated collision cross section values for this compound, which are valuable for analytical characterization.

Table 2: Predicted Collision Cross Section (CCS) Data for this compound

| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 220.13321 | 149.1 |

| [M+Na]⁺ | 242.11515 | 156.9 |

| [M-H]⁻ | 218.11865 | 153.3 |

| [M+NH₄]⁺ | 237.15975 | 168.0 |

| [M+K]⁺ | 258.08909 | 154.9 |

Data sourced from PubChemLite.

Q & A

Q. What are the standard protocols for synthesizing N-Mesityl-3-oxobutanamide and validating its structural integrity?

Methodological Answer: this compound can be synthesized via condensation reactions between mesitylamine and 3-oxobutanamide derivatives under reflux conditions. A typical protocol involves:

- Reagent selection : Use of dry solvents (e.g., benzene or acetic acid) to minimize side reactions.

- Reaction monitoring : Tracking color changes (e.g., colorless to orange/yellow) as an indicator of intermediate formation .

- Purification : Recrystallization using methanol or ethanol to isolate pure crystals.

- Characterization :

- FTIR : Confirm carbonyl (C=O) and amide (N-H) stretches (~1650–1750 cm⁻¹ and ~3200 cm⁻¹, respectively).

- NMR : Use NMR to identify aromatic protons (δ 6.5–7.5 ppm for mesityl groups) and NMR for carbonyl carbons (~170 ppm) .

- Mass spectrometry (MS) : Validate molecular weight via electron spray ionization (ESI) or atmospheric pressure chemical ionization (APCI) .

Q. How are crystallization conditions optimized for X-ray diffraction studies of this compound analogs?

Methodological Answer: Crystallization optimization involves:

- Solvent selection : Use high-purity solvents (e.g., deionized water or ethanol) to avoid impurities.

- Cooling rate : Slow cooling of near-saturated solutions to promote large, defect-free crystals .

- Data collection : Single-crystal X-ray diffraction (SC-XRD) with parameters like , ensuring accurate bond-length measurements (mean C–C bond: 0.004 Å) .

Advanced Research Questions

Q. How do contradictory spectral data arise in structural characterization, and how can they be resolved?

Methodological Answer: Contradictions in NMR or MS data often stem from:

- Tautomerism : Keto-enol tautomerism in 3-oxobutanamide derivatives can shift proton signals. Use NMR to confirm carbonyl stability .

- Solvent effects : Polar solvents (e.g., DMSO) may broaden peaks; compare spectra in CDCl₃ vs. DMSO-d₆ .

- Impurity interference : Cross-check with HPLC (≥98% purity) or repeat recrystallization .

Q. What mechanistic insights guide the design of this compound derivatives for biological activity?

Methodological Answer: Derivative design focuses on:

- Functional group modulation : Introduce electron-withdrawing groups (e.g., –Cl, –CF₃) to enhance electrophilicity and receptor binding .

- Steric effects : Mesityl groups provide steric bulk, reducing metabolic degradation. Molecular docking studies (e.g., Glide SP scoring) predict binding affinity to target proteins .

- Solubility optimization : Balance lipophilicity (LogP ~2–3) with polar groups (e.g., –OH, –NH₂) for bioavailability .

Q. How can researchers reconcile discrepancies in biological activity data across studies?

Methodological Answer: Discrepancies may arise from:

- Assay variability : Standardize protocols (e.g., MIC values for antimicrobial activity using CLSI guidelines) .

- Compound stability : Test degradation under storage conditions (e.g., room temperature vs. –20°C) using stability-indicating HPLC .

- Cell line specificity : Compare activity in multiple cell lines (e.g., HEK293 vs. HepG2) to identify context-dependent effects .

Contradiction Analysis in Published Data

Q. Why do some studies report higher cytotoxicity for this compound analogs than others?

Methodological Answer: Variations in cytotoxicity data may result from:

- Dosage regimes : Acute vs. chronic exposure models (e.g., 24h vs. 72h assays) .

- Metabolic activation : Use of S9 liver fractions in vitro to mimic in vivo metabolism .

- Apoptosis pathways : Caspase-3 activation thresholds differ between cell types .

Experimental Design Recommendations

Q. What controls are essential for ensuring reproducibility in kinetic studies of this compound reactions?

Methodological Answer: Include:

- Negative controls : Reactions without catalysts to assess background reactivity.

- Internal standards : Deuterated analogs (e.g., DMSO-d₆) for NMR quantification .

- Replicate runs : Minimum triplicate measurements (n=3) with statistical validation (p < 0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro